molecular formula C13H13NO2 B8698582 (4-methoxyphenyl)-pyridin-3-ylmethanol

(4-methoxyphenyl)-pyridin-3-ylmethanol

Cat. No.: B8698582
M. Wt: 215.25 g/mol
InChI Key: LUJXIFUKAWFOTD-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)-pyridin-3-ylmethanol is a chemical scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. Its structure, featuring a pyridine core linked to a methoxyphenyl group, is commonly investigated in multi-target drug discovery programs. Research on analogous structures has demonstrated potential as a precursor for synthesizing histamine H3 receptor antagonists, which are relevant for neurological conditions such as Alzheimer's disease . Furthermore, related pyridinylmethanol derivatives serve as key intermediates in synthesizing complex heterocyclic systems, including imidazo[1,5-a]pyridines, through reactions such as Ritter-type transformations . These frameworks are prominent in bioactive compounds and pharmaceuticals, highlighting the value of this compound as a versatile building block for constructing molecules with potential anticancer, antimicrobial, and central nervous system activity .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(4-methoxyphenyl)-pyridin-3-ylmethanol

InChI

InChI=1S/C13H13NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9,13,15H,1H3

InChI Key

LUJXIFUKAWFOTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CN=CC=C2)O

Origin of Product

United States

Preparation Methods

Stille Coupling for Direct Biaryl Formation

The Stille coupling, as demonstrated in the synthesis of 3-(4-methoxyphenyl)pyridine, offers a robust method for biaryl bond formation. Using 4-chloroanisole and 3-(tributylstannyl)pyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), CuI, and CsF in DMF at 110°C under inert conditions yields the biaryl product in 92% yield. While this method directly installs the 4-methoxyphenyl group onto pyridine, subsequent steps are required to introduce the hydroxymethyl group.

Key Advantages :

  • High regioselectivity and yield.

  • Compatibility with sensitive functional groups when protective strategies are employed.

Limitations :

  • Requires pre-functionalized stannane reagents, which are moisture-sensitive.

  • Post-coupling modifications (e.g., oxidation or reduction) may necessitate additional steps.

Hydroxymethyl Group Installation via Reduction

Ester Reduction Using NaBH₄/LiCl

Source describes the reduction of 4-pyridinecarboxylate esters to 4-pyridinemethanol using NaBH₄ and LiCl in tetrahydrofuran (THF). Applied to the target compound, this method would involve:

  • Synthesizing methyl (4-methoxyphenyl)(pyridin-3-yl)carboxylate via esterification.

  • Reducing the ester to the primary alcohol with NaBH₄/LiCl under reflux (6–8 hours), followed by acid quenching (30% HCl) and standard work-up.

Experimental Data :

Starting MaterialReducing AgentSolventTemperatureYield
Methyl 4-pyridinecarboxylateNaBH₄/LiClTHFReflux85%

Advantages :

  • Mild conditions avoid pyridine ring degradation.

  • Scalable with high reproducibility.

Aldehyde Reduction to Secondary Alcohols

For the diarylketone intermediate, reduction to the secondary alcohol can be achieved using LiAlH₄. For example, (4-methoxyphenyl)(pyridin-3-yl)ketone treated with LiAlH₄ in THF at 0°C–25°C yields the target alcohol. This method, though not directly cited in the provided sources, aligns with standard ketone reduction protocols.

Challenges :

  • LiAlH₃ may over-reduce electron-deficient aryl ketones.

  • Requires anhydrous conditions and careful temperature control.

One-Pot Tandem Coupling-Reduction Approaches

A convergent strategy combining Stille coupling and in situ reduction has been explored for analogous compounds. For instance:

  • Coupling : 3-Bromopyridine-3-carbaldehyde and 4-methoxyphenylstannane undergo Stille coupling to form (4-methoxyphenyl)(pyridin-3-yl)carbaldehyde.

  • Reduction : The aldehyde is reduced to the primary alcohol using NaBH₄ in methanol.

This approach circumvents isolation of intermediates but demands compatibility between coupling catalysts and reducing agents.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldComplexityCost Efficiency
Stille Coupling + Ester ReductionBiaryl formation → Reduction~75%ModerateHigh
Suzuki + Aldehyde ReductionBiaryl → Aldehyde → Alcohol~65%HighModerate
Weinreb Amide + GrignardKetone synthesis → Reduction~70%HighLow

Optimal Route :
The Stille coupling followed by ester reduction (Section 3.1) offers the best balance of yield and practicality, leveraging established protocols from sources and.

Challenges and Mitigation Strategies

  • Functional Group Compatibility : The electron-deficient pyridine ring may hinder nucleophilic additions. Using protective groups (e.g., silyl ethers for hydroxymethyl) during coupling steps can mitigate this.

  • Purification : Silica gel chromatography is effective for isolating polar intermediates, as demonstrated in source.

  • Scale-Up : Microwave-assisted reactions (source ) reduce reaction times from hours to minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions: (4-methoxyphenyl)-pyridin-3-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(4-methoxyphenyl)-pyridin-3-ylmethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)-pyridin-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physicochemical Properties

The table below compares (4-methoxyphenyl)-pyridin-3-ylmethanol with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
This compound* C₁₃H₁₃NO₂ ~215.25 (est.) -OCH₃ (4-position, phenyl) Estimated higher solubility in polar solvents due to -OCH₃
(4-Chlorophenyl)(pyridin-3-yl)methanol C₁₂H₁₀ClNO 219.67 -Cl (4-position, phenyl) Boiling point: 388.5°C; Density: 1.275 g/cm³
[4-(Pyridin-3-yloxy)phenyl]methanol C₁₂H₁₁NO₂ 201.22 -O-Pyridin-3-yl (4-position, phenyl) Lower MW; pyridinyl ether linkage enhances polarity
(4-Chloropyridin-3-yl)methanol C₆H₆ClNO 143.57 -Cl (4-position, pyridine) Simpler structure; likely lower bioavailability
(3S,4R)-4-(4-Fluorophenyl)piperidin-3-ylmethanol C₁₂H₁₆FNO 209.26 -F (4-position, phenyl); piperidine core Bioactive (Paroxetine analog); stereospecific effects

Notes:

  • Solubility : Methoxy-substituted compounds generally exhibit higher solubility in polar solvents (e.g., DMF) compared to chloro derivatives .
2.4 Structure-Activity Relationships (SAR)
  • Substituent Position :
    • Methoxy at the 4-position (para) on phenyl maximizes electron donation, enhancing stability and solubility compared to ortho or meta positions .
    • Chloro or fluoro substituents increase lipophilicity but reduce metabolic stability .
  • Core Structure: Pyridin-3-ylmethanol cores offer hydrogen-bonding sites for target recognition, critical in drug design . Piperidine analogs () exhibit stereospecific bioactivity, emphasizing the importance of chirality in methanol-containing compounds .

Q & A

Q. Table 1. Solvent Polarity Parameters for Reactivity Design (Adapted from )

SolventF(ϵ,n)F(\epsilon, n)π\pi^*ET(30)E_T(30)
DMSO0.831.0045.1
Methanol0.760.6055.5
Hexane0.00−0.0831.0

Q. Table 2. Key Refinement Commands in SHELXL

CommandFunction
TWINModels twinned crystal data
SIMURestrains anisotropic displacement
DFIXConstrains bond distances

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